molecular formula C16H18ClNO2 B14511084 2-(2-(Dimethylamino)-1-hydroxyethyl)dibenzofuran hydrochloride CAS No. 63980-55-2

2-(2-(Dimethylamino)-1-hydroxyethyl)dibenzofuran hydrochloride

Cat. No.: B14511084
CAS No.: 63980-55-2
M. Wt: 291.77 g/mol
InChI Key: DCJOKRBVQJDFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Dimethylamino)-1-hydroxyethyl)dibenzofuran hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dimethylamino)-1-hydroxyethyl)dibenzofuran hydrochloride typically involves the reaction of dibenzofuran with 2-(dimethylamino)ethyl chloride hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)-1-hydroxyethyl)dibenzofuran hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Dimethylamino)-1-hydroxyethyl)dibenzofuran hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)-1-hydroxyethyl)dibenzofuran hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Dimethylamino)-1-hydroxyethyl)dibenzofuran hydrochloride stands out due to its unique combination of a benzofuran core with a dimethylamino and hydroxyethyl group.

Properties

CAS No.

63980-55-2

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

1-dibenzofuran-2-yl-2-(dimethylamino)ethanol;hydrochloride

InChI

InChI=1S/C16H17NO2.ClH/c1-17(2)10-14(18)11-7-8-16-13(9-11)12-5-3-4-6-15(12)19-16;/h3-9,14,18H,10H2,1-2H3;1H

InChI Key

DCJOKRBVQJDFSV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC2=C(C=C1)OC3=CC=CC=C32)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.